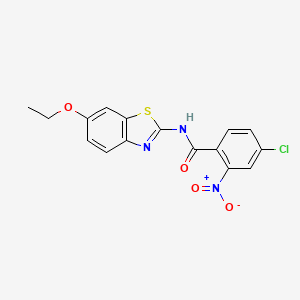

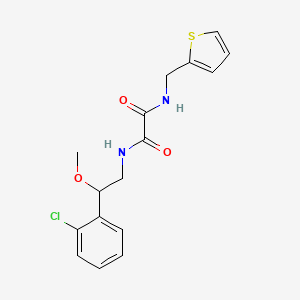

![molecular formula C14H13N3O2S B2799084 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide CAS No. 2034548-97-3](/img/structure/B2799084.png)

1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . An effective synthesis convention of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Wissenschaftliche Forschungsanwendungen

Pharmacophore Design and Kinase Inhibition

Compounds with pyrazolo[1,5-a]pyridin scaffolds are recognized for their role in the design of kinase inhibitors, particularly targeting the p38 MAP kinase, which is crucial in inflammatory processes. The design of these inhibitors focuses on achieving high binding selectivity and potency by targeting the ATP-binding pocket of the kinase, suggesting potential therapeutic applications in treating inflammation and related diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Cytochrome P450 Isoform Inhibition

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes has identified compounds with pyrazolo[1,5-a]pyridin motifs as potential selective inhibitors. These findings are crucial for predicting drug-drug interactions, highlighting the compound's relevance in pharmacokinetics and drug metabolism studies (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Chemical and Biological Properties of Heterocycles

The chemistry of heterocyclic compounds, including those related to pyrazolo[1,5-a]pyridin, has been extensively reviewed, emphasizing their preparation, properties, and applications. Such compounds play significant roles in forming metal complexes, exhibiting biological activities, and are employed in organic synthesis and catalysis (Boča, Jameson, & Linert, 2011).

Kinase Inhibition and Patent Review

The pyrazolo[3,4-b]pyridine scaffold, closely related to the chemical structure , is versatile in kinase inhibition, indicating the broad potential of such compounds in therapeutic applications. Patents covering a wide range of kinase targets utilize this scaffold, demonstrating its importance in developing new drugs (Wenglowsky, 2013).

Heterocyclic N-Oxide Molecules in Drug Applications

The review of heterocyclic N-oxide derivatives, including pyrazolo[1,5-a]pyridin derivatives, showcases their importance in drug development. These compounds are vital in designing metal complexes, catalysts, and exhibiting significant anticancer, antibacterial, and anti-inflammatory activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Wirkmechanismus

Target of Action

The compound 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide is a member of the pyrazolo[1,5-a]pyrimidines family . These compounds have been identified as strategic for optical applications . They are also known to have antitrypanosomal activity and have been studied for their potential as antitumor agents . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that they may interact with enzymes involved in these reactions, potentially inhibiting their activity and disrupting normal cellular processes.

Biochemical Pathways

As antimetabolites, pyrazolo[1,5-a]pyrimidines could interfere with purine biochemical reactions . These reactions are crucial for the synthesis of DNA and RNA, and disruption of these processes could lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Result of Action

The result of the compound’s action is likely dependent on its interaction with its targets and the biochemical pathways it affects. As an antimetabolite, it could potentially inhibit the synthesis of DNA and RNA, leading to cell death . This could result in antitrypanosomal and antitumor effects . .

Zukünftige Richtungen

The future directions for “1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide” and similar compounds could involve further exploration of their synthesis, functionalization, and potential applications in medicinal chemistry and material science . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Biochemische Analyse

Biochemical Properties

This compound, being a derivative of pyrazolo[1,5-a]pyrimidines, is known to have beneficial properties as antimetabolites in purine biochemical reactions .

Cellular Effects

1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-20(19,11-12-4-2-1-3-5-12)16-13-7-9-17-14(10-13)6-8-15-17/h1-10,16H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQNWVIDGMGJOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one](/img/structure/B2799001.png)

![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2799003.png)

![1-butyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2799005.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2799009.png)

![2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide](/img/structure/B2799010.png)

![(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2799012.png)

![5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B2799017.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2799018.png)